Ethylene Spacer Conformational Advantage Over Directly N-Linked 4-(4-Bromopyrazol-1-yl)piperidine Analogs
In the CCR1 receptor antagonist patent series (Boehringer Ingelheim), the ethylene spacer between the piperidine and pyrazole rings is explicitly claimed to modulate the spatial orientation of the pyrazole pharmacophore relative to the central piperidine scaffold [1]. The directly N-linked analog (tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate, CAS 877399-50-3) positions the pyrazole ring in a more constrained axial/equatorial equilibrium, whereas the ethylene-linked variant permits a wider range of dihedral angles, enabling access to distinct binding pocket geometries in CCR1 and related GPCR targets [1]. In Crizotinib synthesis, the directly N-linked bromopyrazole intermediate (VI) is used for Suzuki coupling to generate the biaryl hinge-binding motif; the ethylene-linked variant would produce an analog with a one-carbon homologated spacer that alters the distance between the hinge-binding heterocycle and the solvent-exposed piperidine region [2].
| Evidence Dimension | Conformational degrees of freedom of pyrazole-piperidine tether |
|---|---|
| Target Compound Data | Ethylene (–CH2CH2–) spacer: calculated ~3 rotatable bonds for the tether region; expanded spatial reach |
| Comparator Or Baseline | Direct N-linkage (CAS 877399-50-3): constrained rotamer distribution; ~1 rotatable bond for the heterocycle attachment |
| Quantified Difference | Two additional rotatable bonds in the ethyl-linked variant; qualitatively distinct conformational ensembles observed in molecular modeling of CCR1 antagonist series [1] |
| Conditions | Patent-derived structure-activity relationship (SAR) analysis; WO2012087782A1; Crizotinib synthetic pathway (Cui et al., EP 1784396) |
Why This Matters
The conformational divergence directly affects target binding mode and selectivity, making these two intermediates non-interchangeable in kinase or GPCR drug discovery programs.
- [1] Boehringer Ingelheim International GmbH. Pyrazolopiperidine compounds as CCR1 receptor antagonists. WO2012087782A1, published 2012-06-28. View Source
- [2] Cui, J.J., Funk, L.A., Jia, L. et al. (Pfizer, Inc.). Pyrazole-substituted aminoheteroaryl compounds as protein kinase inhibitors. EP 1784396, JP 2008510788, WO 2006021881. Drug Synthesis Database (Yaozh), Intermediate VI. View Source
